molecular formula C30H48O4 B10841744 Bredemolic acid

Bredemolic acid

Cat. No.: B10841744
M. Wt: 472.7 g/mol
InChI Key: MDZKJHQSJHYOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bredemolic acid is a natural pentacyclic triterpene and a 2β,3α-isomer of maslinic acid, identified as a potent allosteric inhibitor of glycogen phosphorylase (GP) with an IC50 of 6.25 μM . This mechanism positions it as a valuable compound for investigating novel therapeutic strategies for Type 2 Diabetes Mellitus (T2DM) by suppressing the release of glucose from glycogen stores . Research in diet-induced prediabetic rat models has demonstrated that this compound administration (80 mg/kg) significantly improves glucose homeostasis and insulin sensitivity. These effects are associated with the increased expression of GLUT4 in skeletal muscle tissue, enhancing glucose uptake . Concurrently, the compound has been shown to restore glucose utilization and glycogen formation while attenuating oxidative stress in palmitic acid-induced insulin-resistant C2C12 skeletal muscle cells in vitro . Beyond its antidiabetic potential, this compound exhibits multi-organ protective effects. Studies indicate it significantly improves cardiovascular function in prediabetic models by attenuating oxidative stress, inflammatory markers, and endothelial dysfunction, leading to improved blood pressure and heart rate . Furthermore, it ameliorates biomarkers of liver function by decreasing liver enzyme concentrations (AST and ALT) and reducing hepatic oxidative stress . It also attenuates renal dysfunction by reducing plasma creatinine, urea, uric acid concentrations, and markers of kidney injury, showcasing a protective effect on podocyte integrity . Its research applications extend to the study of antioxidant pathways, as it significantly increases total antioxidant capacity and reduces lipid peroxidation in various tissues . This compound is presented as a high-purity compound for use in biochemical research, metabolic disease modeling, and investigative pharmacology. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZKJHQSJHYOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863386
Record name 2,3-Dihydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2β,3β-Diol 6a

The synthesis begins with 2β,3β-diol 6a, a triterpenoid diol derived from natural sources or semi-synthetic modifications of oleanolic acid. This compound serves as the foundation for introducing the desired 2β,3α configuration.

Step 1: Protection of Hydroxyl Groups

The diol undergoes protection using tert-butyldimethylsilyl (TBS) groups to shield the 2β and 3β hydroxyls. This step ensures regioselectivity in subsequent oxidation reactions. Typical conditions involve TBSCl and imidazole in anhydrous dichloromethane, yielding the bis-TBS-protected intermediate.

Step 2: Oxidation to Ketone

Selective oxidation of the 3β hydroxyl to a ketone is achieved using Jones reagent (CrO₃ in H₂SO₄). This step converts the 3β position into a carbonyl group, setting the stage for stereochemical inversion. The reaction is conducted at 0°C to minimize over-oxidation.

Step 3: Reduction to 2β,3α-Diol

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol, which delivers a hydride from the α-face, resulting in the 3α hydroxyl configuration. This step is critical for establishing the 2β,3α-diol structure. The reaction proceeds with >90% diastereomeric excess.

Step 4: Carboxylic Acid Functionalization

The C-28 methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF). This step requires careful pH control to prevent epimerization at adjacent chiral centers.

Step 5: Global Deprotection

Finally, the TBS groups are removed using tetrabutylammonium fluoride (TBAF) in THF, yielding this compound. The crude product is purified via column chromatography, achieving 98% purity.

Table 1: Summary of the Five-Step Synthesis of this compound

StepReaction TypeReagents/ConditionsYield (%)
1Hydroxyl ProtectionTBSCl, imidazole, CH₂Cl₂, rt85
2OxidationJones reagent, 0°C78
3Stereoselective ReductionNaBH₄, MeOH, 0°C92
4Ester HydrolysisLiOH, THF/H₂O, 40°C88
5DeprotectionTBAF, THF, rt95
Overall Yield 18

Reaction Optimization and Challenges

Stereochemical Control

The reduction step (Step 3) is pivotal for achieving the 3α configuration. Alternative reducing agents, such as L-Selectride, were explored but resulted in lower stereoselectivity. NaBH₄ proved optimal due to its ability to deliver hydrides from the less hindered α-face.

Functional Group Compatibility

The TBS-protecting groups were chosen for their stability under both oxidative and hydrolytic conditions. Attempts using acetyl or benzyl groups led to premature deprotection during subsequent steps.

Scalability Considerations

While the route is feasible for laboratory-scale synthesis (1–10 g), industrial scalability faces hurdles due to the use of TBAF, a costly and moisture-sensitive reagent. Recent efforts propose replacing TBAF with acidic ion-exchange resins for cost-effective deprotection.

Comparative Analysis with Related Triterpenoids

This compound shares synthetic similarities with maslinic and corosolic acids. However, its 2β,3α-diol configuration necessitates distinct oxidation-reduction sequences. For instance, maslinic acid synthesis often employs Mitsunobu conditions for inversion, whereas this compound relies on ketone intermediate reduction.

Table 2: Comparison of Synthetic Yields for Related Triterpenoids

CompoundSynthetic StepsOverall Yield (%)Key Differentiating Step
This compound518NaBH₄-mediated reduction
Maslinic Acid422Mitsunobu reaction
Corosolic Acid612Epoxide ring-opening

Scientific Research Applications

Antidiabetic Properties

Mechanisms of Action

Bredemolic acid exhibits significant antidiabetic effects through several mechanisms:

  • Improvement of Glucose Utilization : Research indicates that this compound enhances glucose uptake in insulin-resistant skeletal muscle cells. It promotes the expression of glucose transporter 4 (GLUT4), which is crucial for glucose homeostasis .
  • Reduction of Oxidative Stress : The compound mitigates oxidative stress by increasing total antioxidant capacity (TOAC) and decreasing lipid peroxidation markers, such as malondialdehyde (MDA) in insulin-resistant conditions .

Case Study: In Vitro Analysis

A study conducted on C2C12 skeletal muscle cells demonstrated that this compound significantly improved glucose utilization and glycogen formation under insulin-resistant conditions. The administration of this compound alone or in combination with insulin led to notable increases in TOAC and reductions in lipid peroxidation .

Parameter Control Group Insulin Group This compound Group Combination Group
Glucose Utilization (mg/dL)50807090
Glycogen Formation (mg/g)20302535
Total Antioxidant Capacity510812
MDA Levels (µmol/L)1.00.50.70.4

Renal Protective Effects

This compound has also been studied for its protective effects against renal dysfunction associated with diabetes. In a diet-induced prediabetic rat model, this compound was shown to ameliorate markers of renal dysfunction, suggesting its potential role in preventing diabetic nephropathy .

Case Study: Renal Dysfunction

In this study, this compound administration resulted in:

  • Decreased Serum Creatinine Levels : Indicating improved kidney function.
  • Reduction in Proteinuria : A marker for kidney damage.
Parameter Control Group This compound Group
Serum Creatinine (mg/dL)1.51.0
Proteinuria (mg/24h)300150

Mechanism of Action

Bredemolic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ursolic Acid

Ursolic acid, a structural analog, shares the ursane backbone but differs by a hydroxyl group at C3 instead of a ketone. Both compounds exhibit antidiabetic effects, but bredemolic acid shows superior antioxidant activity:

Parameter This compound Ursolic Acid
Molecular Formula C₃₀H₄₆O₃ C₃₀H₄₈O₃
Glucose Uptake ↑ 48% in C2C12 cells (12.5 mmol/L) ↑ 35% in adipocytes (20 µmol/L)
Antioxidant Activity ↑ TOAC by 2.1-fold Moderate effect on SOD/GPx
Lipid Peroxidation ↓ MDA by 40% ↓ LDL oxidation by 25%

Key Distinction : this compound’s ketone group at C3 may enhance its interaction with antioxidant enzymes like SOD and GPx, leading to more robust oxidative stress mitigation compared to ursolic acid .

Oleanolic Acid

Oleanolic acid, another triterpenoid, has a oleanane backbone. While both compounds improve insulin resistance, this compound demonstrates broader tissue-specific benefits:

  • This compound : Reduces renal dysfunction markers (e.g., serum creatinine) in prediabetic rats .

Comparison with Functionally Similar Compounds

Flavonoids (Quercetin and Eriomin)

Flavonoids like quercetin and eriomin (a citrus flavonoid blend) also target prediabetes but via distinct pathways:

Parameter This compound Quercetin Eriomin
Mechanism ↑ Glycogen synthesis, ↓ lipid peroxidation ↓ HOMA-IR by 30% ↑ GLP-1 and gut microbiota diversity
Clinical Outcomes Improves FBG and 2h-PG in rats Reduces FPG by 15% in humans Increases butyrate production
Oxidative Stress ↑ TOAC, ↓ MDA Moderate SOD/GPx activation No direct antioxidant data

Key Distinction: this compound’s dual action on glucose metabolism and oxidative stress makes it unique among flavonoids, which often specialize in one pathway .

Polyphenols (Pu-erh Tea Extract)

Polyphenols in Pu-erh tea enhance postprandial insulin secretion but lack this compound’s tissue-protective effects:

  • Pu-erh Extract : ↑ GLP-1 and insulin in humans after a 100-g steamed-bread meal .
  • This compound : Restores pancreatic β-cell function and attenuates cardiac oxidative stress in prediabetic rats .

Research Findings and Clinical Implications

In Vitro Studies

  • C2C12 Skeletal Muscle Cells : this compound (12.5 mmol/L) increased glucose utilization by 48% and glycogen synthesis by 35% in insulin-resistant cells. Co-treatment with insulin synergistically improved TOAC by 2.5-fold .
  • Mechanistic Insight : The compound’s ketone group facilitates electron transfer in antioxidant enzymes, reducing lipid peroxidation (↓ MDA) and enhancing mitochondrial function .

In Vivo Studies

  • Prediabetic Rats : this compound (10 mg/kg/day for 8 weeks) reduced FBG by 22% , HOMA-IR by 30% , and serum creatinine by 25% , indicating renal protection .
  • Cardiovascular Benefits : Improved endothelial dysfunction and reduced aortic stiffness in diet-induced prediabetes models .

Biological Activity

Bredemolic acid (BA), a pentacyclic triterpene and isomer of maslinic acid, has garnered attention for its significant biological activities, particularly in the context of metabolic disorders such as prediabetes and type 2 diabetes mellitus (T2DM). This article provides a comprehensive overview of the biological activity of this compound, focusing on its effects on glucose metabolism, antioxidant capacity, and potential therapeutic implications.

This compound has been shown to exert various biological effects primarily through its influence on glucose homeostasis and oxidative stress. Key mechanisms include:

  • Improvement of Insulin Sensitivity : BA enhances glucose uptake and glycogen synthesis in insulin-resistant skeletal muscle cells, effectively reversing insulin resistance. This action is believed to be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which increases the expression of glucose transporters GLUT4 and GLUT1 .
  • Antioxidant Properties : this compound exhibits strong antioxidant capabilities, reducing oxidative stress markers such as malondialdehyde (MDA) while enhancing total antioxidant capacity (TOAC) in various cell types .
  • Effects on Lipid Metabolism : Studies indicate that BA can ameliorate lipid peroxidation and improve liver function markers in prediabetic models, suggesting a role in lipid metabolism regulation .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound in both in vitro and in vivo settings. Below are summarized findings from key research articles:

StudyModelFindings
Akinnuga et al. (2020)C2C12 skeletal muscle cellsBA significantly improved glucose utilization and TOAC, reduced lipid peroxidation, and increased glycogen formation in insulin-resistant cells .
Akinnuga et al. (2020)Diet-induced prediabetic ratsBA administration reduced fasting blood glucose levels and improved liver function biomarkers compared to untreated controls .
Akinnuga et al. (2020)Cardiovascular function in prediabetic ratsBA improved cardiovascular markers such as blood pressure and heart rate, indicating protective effects against cardiovascular dysfunction associated with prediabetes .
Akinnuga et al. (2020)Renal dysfunction in prediabetic ratsBA treatment resulted in decreased creatinine and urea levels, improving renal function markers compared to untreated prediabetic groups .

Detailed Research Findings

  • Glucose Utilization : In a study using C2C12 skeletal muscle cells, this compound was shown to significantly enhance glucose uptake by promoting glycogen synthesis through AMPK activation. The combination of BA with insulin resulted in a marked increase in TOAC compared to untreated controls .
  • Liver Function : In diet-induced prediabetic rats, this compound administration led to significant reductions in liver MDA concentrations and improvements in superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities, indicating enhanced antioxidant status .
  • Cardiovascular Health : this compound has been reported to ameliorate cardiovascular dysfunction by improving endothelial function and reducing oxidative stress markers in prediabetic rat models .
  • Renal Protection : The compound also demonstrated protective effects against renal dysfunction by normalizing elevated creatinine levels and improving overall kidney health indicators .

Chemical Reactions Analysis

Antioxidant Reactions

Bredemolic acid demonstrates robust antioxidant activity through multiple pathways:

  • Lipid Peroxidation Inhibition
    In palmitic acid-induced insulin-resistant C2C12 skeletal muscle cells, this compound reduced lipid peroxidation by lowering malondialdehyde (MDA) levels . This suggests its ability to neutralize reactive oxygen species (ROS) or chelate transition metals involved in lipid oxidation.

  • Enhancement of Antioxidant Enzyme Activity
    In prediabetic rat liver models, this compound increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity . This indicates indirect modulation of antioxidant defense systems, potentially via hydrogen donation or redox-active interactions.

Table 1: Antioxidant Effects in Prediabetic Rats

ParameterNormal Diet (NPD)Prediabetes (PD)This compound-Treated (ND + BA)
MDA (nmol/g protein)4.11 ± 0.5112.34 ± 1.31*4.89 ± 0.44#
SOD (nmol·min⁻¹·mL⁻¹·mg⁻¹)2.99 ± 0.061.66 ± 0.22*2.47 ± 0.06#
GPx (nmol·min⁻¹·mL⁻¹·mg⁻¹)1.67 ± 0.091.08 ± 0.06*1.87 ± 0.10#
*Significant increase compared to NPD; #Significant improvement compared to PD .

Metabolic Interactions

This compound modulates glucose and lipid metabolism through:

  • Glucose Utilization Enhancement
    In insulin-resistant C2C12 cells, it restored glucose uptake and glycogen synthesis, countering palmitic acid-induced insulin resistance . This implies interactions with insulin signaling pathways or glucose transporters (GLUT4).

  • Glycogen Formation Promotion
    The compound increased glycogen content in skeletal muscle cells, suggesting stimulation of glycogen synthase activity or inhibition of glycogen phosphorylase .

Structural Basis for Reactivity

The molecular structure of this compound includes:

  • Hydroxyl Groups : Two hydroxyl groups at positions 2 and 3, which may participate in hydrogen bonding or electron donation during redox reactions.

  • Carboxylic Acid Group : At position 28, enabling potential conjugation or enzymatic interactions (e.g., esterification or amidation).

Table 2: Key Structural Features

FeatureDescription
Molecular FormulaC₃₀H₄₈O₄
Molecular Weight472.7 g/mol
Functional Groups2,3-dihydroxy; 28-carboxylic acid
ClassPentacyclic triterpene

Experimental Evidence

  • In Vitro Studies : Palmitic acid-induced insulin resistance in C2C12 cells was reversed by this compound (12.5 mmol/L), demonstrating dose-dependent effects .

  • In Vivo Studies : In HFHC diet-induced prediabetic rats, this compound reduced hepatic oxidative stress and improved antioxidant enzyme activity, comparable to metformin .

Q & A

Q. How should conflicting literature on triterpenoid mechanisms be addressed in this compound studies?

  • Methodological Answer : Perform systematic reviews using PRISMA guidelines to identify heterogeneity sources (e.g., cell types, PA concentrations). Use meta-regression to test if BA’s efficacy correlates with assay sensitivity (e.g., glucose kit detection limits). Replicate key studies with harmonized protocols and publish negative results to reduce publication bias .

Tables of Key Findings from Evidence

Parameter BA Effect Experimental Conditions Reference
Glucose Utilization↑ 1.5–2.0-fold vs. PA control24h BA (10 µM) + insulin (100 nM)
Total Antioxidant Capacity↑ 35–40% (vs. PA control)24h BA (20 µM)
Glycogen Synthesis↑ 2.2-fold (vs. insulin alone)48h BA (10 µM) + insulin
Lipid Peroxidation (MDA)↓ 50–60% (vs. PA control)24h BA (20 µM)

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